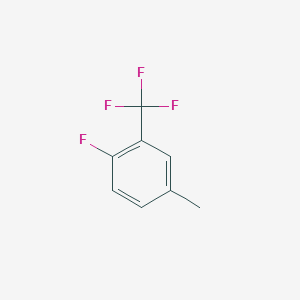

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

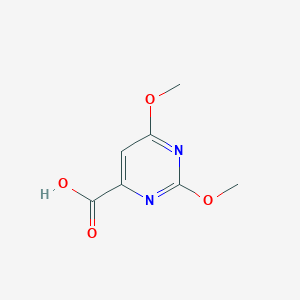

Description

“1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” is a derivative of benzene. It has a molecular formula of C7H4F4 and a molecular weight of 164.1003 . It is also known by other names such as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, 4-Fluorobenzotrifluoride, α,α,α,p-Tetrafluorotoluene, p-(Trifluoromethyl)fluorobenzene, p-Fluorotrifluoromethylbenzene, Toluene, p,α,α,α-tetrafluoro-, and 1-Fluoro-4-(trifluoromethyl)benzene .

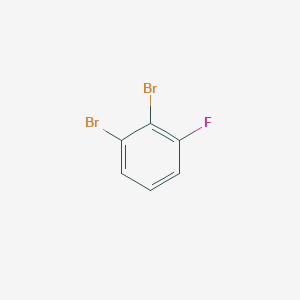

Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on the benzene ring, with fluorine and trifluoromethyl groups attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” include a molecular weight of 164.1003 . More specific properties such as boiling point, melting point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Materials Chemistry

Application

“1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .

Method of Application

This compound, along with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties, was used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .

Results

The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

Pharmaceuticals

Application

The trifluoromethyl group, which is present in “1-Fluoro-4-methyl-2-(trifluoromethyl)benzene”, is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .

Method of Application

The specific methods of application or experimental procedures are not mentioned in the source .

Results

The results or outcomes obtained are not specified in the source .

Synthesis of Trifluoromethylbenzoic Acid

Application

This compound may be used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .

Method of Application

The compound reacts with n-butyllithium and carbon dioxide to produce 2,4,6-tris(trifluoromethyl)benzoic acid .

Results

The specific results or outcomes obtained are not mentioned in the source .

Organo-fluorine Chemistry

Application

Organo-fluorine chemistry is a unique branch of organic chemistry, and the fluorine incorporation in the organic molecules exhibits bizarre behaviors .

Results

Several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .

Inhalation Anesthetics

Application

In the 1950s and 1960s, the successful development of α-fluorinated ethers as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics was quickly followed by applications of anti-inflammatory agents .

Results

Synthesis of Lithio Derivative

Application

This compound may be used as a starting material in the synthesis of lithio derivative .

Method of Application

The compound reacts with n-butyllithium to produce the lithio derivative .

Propriétés

IUPAC Name |

1-fluoro-4-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMIVPNJRBRFCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591717 |

Source

|

| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |

CAS RN |

1214385-64-4 |

Source

|

| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)